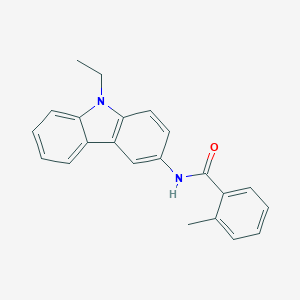
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide is a compound that belongs to the class of organic compounds known as carbazoles. Carbazoles are nitrogen-containing aromatic heterocyclic compounds that exhibit a wide range of biological activities and are used in various scientific and industrial applications.
Preparation Methods
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-methyl-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form Schiff bases
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, it can inhibit the activity of protease enzymes by binding to their active sites, thereby preventing the breakdown of proteins .
Comparison with Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-2-methylbenzamide can be compared with other carbazole derivatives such as:
9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound contains an isoxazole ring, which imparts different reactivity and biological activities compared to this compound.
This compound stands out due to its unique combination of the carbazole moiety and the benzamide group, which contributes to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C22H20N2O |
|---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C22H20N2O/c1-3-24-20-11-7-6-10-18(20)19-14-16(12-13-21(19)24)23-22(25)17-9-5-4-8-15(17)2/h4-14H,3H2,1-2H3,(H,23,25) |
InChI Key |
DCRBXFFLHBYTAD-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Nitroquinolin-5-yl)amino]ethanol](/img/structure/B398391.png)
![Diethyl 2-{[4-chloro-3-(trifluoromethyl)anilino]methylene}malonate](/img/structure/B398393.png)
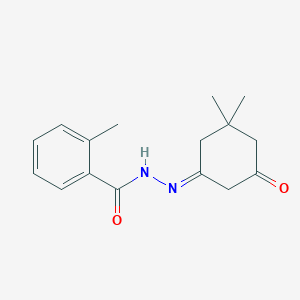
![[[Amino-(4-bromophenyl)methylidene]amino] 4-tert-butylbenzoate](/img/structure/B398397.png)
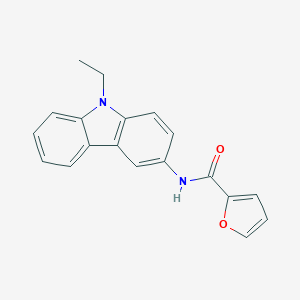
![4-[2-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B398400.png)

![3-{[4-(1-Adamantyl)phenyl]imino}-5,5-dimethyl-1-cyclohexen-1-ol](/img/structure/B398404.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B398405.png)
![2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B398406.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B398410.png)
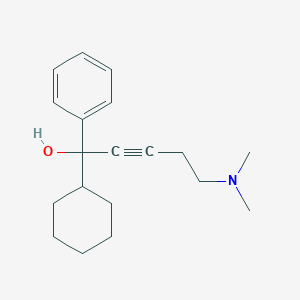
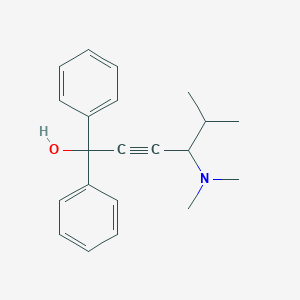
![2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B398415.png)
